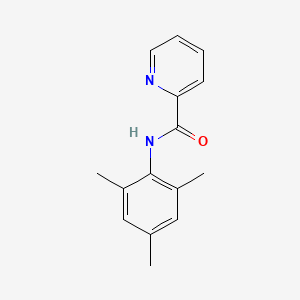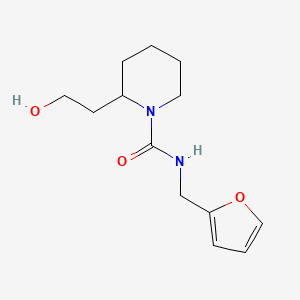
2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol, also known as MIBE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MIBE is a synthetic compound that belongs to the class of isoquinoline derivatives and has been found to exhibit promising pharmacological properties.
Wirkmechanismus
2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol acts as an agonist of the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes. Activation of the sigma-1 receptor has been found to have neuroprotective effects and can modulate neurotransmitter release. This compound has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been shown to protect against neuronal damage in animal models of Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol in lab experiments include its high potency and selectivity for the sigma-1 receptor. This compound is also relatively easy to synthesize and has a low toxicity profile. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and the lack of available data on its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
There are several future directions for research on 2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol. One potential area of research is the development of this compound analogs with improved pharmacological properties. Another area of research is the investigation of the potential use of this compound as a treatment for other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further studies are needed to elucidate the mechanisms underlying the neuroprotective effects of this compound and to determine its safety and efficacy in human clinical trials.
Synthesemethoden
The synthesis of 2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol involves the reaction of 1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylic acid with 4-methylsulfonylphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reduced with sodium borohydride to yield this compound.
Wissenschaftliche Forschungsanwendungen
2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and neuroprotective properties. This compound has also been shown to have potential as a treatment for Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-14-18-6-4-3-5-15(18)11-12-20(14)13-19(21)16-7-9-17(10-8-16)24(2,22)23/h3-10,14,19,21H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGVZSJWVFWTMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CCN1CC(C3=CC=C(C=C3)S(=O)(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[(2-Ethyl-1,3-thiazol-4-yl)methyl-(4-hydroxycyclohexyl)amino]methyl]phenol](/img/structure/B6639780.png)

![(1-Ethylpiperidin-2-yl)-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B6639819.png)




![1-Benzyl-3-[(2,5-difluorophenyl)methyl]-1-(2-hydroxyethyl)urea](/img/structure/B6639843.png)
![1,1,3,3-tetramethyl-2-[2-(4-methyl-1H-indol-3-yl)ethyl]guanidine;hydroiodide](/img/structure/B6639851.png)

![[4-(2-Hydroxyethyl)piperazin-1-yl]-(1-methylbenzotriazol-5-yl)methanone](/img/structure/B6639859.png)
![2-Methyl-1-[4-(phenoxymethyl)piperidin-1-yl]propan-2-ol](/img/structure/B6639869.png)
![(4-Fluorophenyl)-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methanol](/img/structure/B6639875.png)
![[4-[(4-Fluorophenyl)-hydroxymethyl]piperidin-1-yl]-(3-methylfuran-2-yl)methanone](/img/structure/B6639878.png)